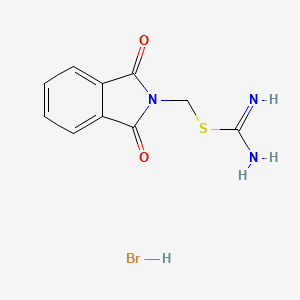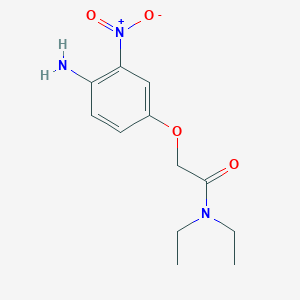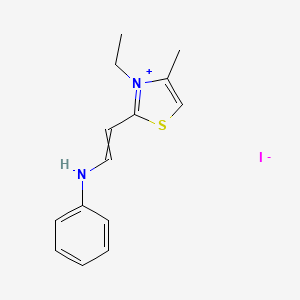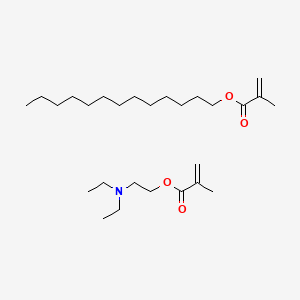
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an ethanesulfonamide backbone, with an additional nitrophenyl group. The nitrophenyl group introduces unique chemical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be achieved through several methods. One common approach involves the reaction of ethanesulfonyl chloride with N-hydroxy-3-nitroaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
N-hydroxy-N-(4-nitrophenyl)ethanesulfonamide: A similar compound with a different nitrophenyl substitution pattern.
Uniqueness
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group at the 3-position can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
62919-02-2 |
|---|---|
Fórmula molecular |
C8H10N2O5S |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
N-hydroxy-N-(3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-2-16(14,15)10(13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,2H2,1H3 |
Clave InChI |
YMOYYDQRLKFIFK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)



![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)

![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)


